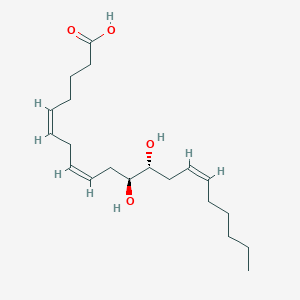

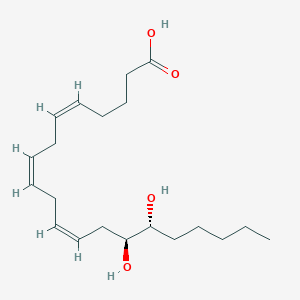

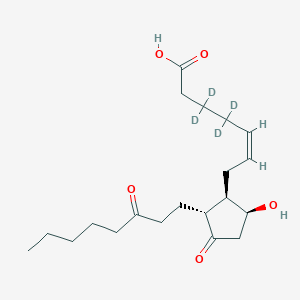

5,8,14-Eicosatrienoic acid, 11,12-dihydroxy-, (5Z,8Z,14Z)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,8,14-Eicosatrienoic acid, 11,12-dihydroxy-, (5Z,8Z,14Z)-, also known as 11,12-EET, is a type of epoxyeicosatrienoic acid (EET) that is produced by the metabolism of arachidonic acid. EETs are important signaling molecules that play a role in regulating cardiovascular and renal function, inflammation, and angiogenesis.

Applications De Recherche Scientifique

Metabolic Pathways and Biomarkers

- Epoxyeicosatrienoic Acids (EETs) as Biomarkers : EETs, including compounds like 11,12-EET, are metabolically transformed into dihydroxyeicosatrienoic acids (DHETs) and have been studied for their role in vascular endothelial function. A sensitive LC-MS/MS method for quantifying EETs and DHETs in human plasma has been developed, which is useful for assessing endothelial function (Duflot et al., 2017).

Enzymatic Transformations

- Renal Cortex Microsomes Metabolism : Microsomes from the rabbit renal cortex can metabolize arachidonic acid to produce metabolites like 11,12-dihydroxy-5,8,14-eicosatrienoic acid (Oliw & Oates, 1981).

Yeast Metabolism

- Yeast Dipodascopsis Metabolism : The yeast Dipodascopsis uninucleata can convert fatty acids with a 5Z,8Z-diene system into 3-hydroxy metabolites, including compounds like 3-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid (Venter et al., 1997).

Novel Oxylipins Formation

- Formation of Novel Oxylipins : Research on prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase has revealed the transformation of 5,8,11-eicosatrienoic acid into various metabolites, including trihydroxy acids and epoxy-hydroxy acids, highlighting the complex enzymatic pathways involving this compound (Oliw et al., 1993).

Enzymatic Synthesis and Biochemical Intermediates

- Enzymatic Synthesis of Prostaglandins : Studies on the synthesis of various prostaglandins and leukotrienes have utilized derivatives of eicosatrienoic acids, illustrating their importance as biochemical intermediates in eicosanoid synthesis (Kitamura et al., 1988).

Platelet Metabolism

- Human Platelet Metabolism : Eicosatrienoic acid derivatives like 11,12-dihydroxy-5,8,14-eicosatrienoic acid have been studied in the context of human platelet metabolism, revealing their role in the formation of biologically active compounds (Falardeau et al., 1976).

Red Blood Cell Eicosanoids

- Red Blood Cell Eicosanoids : Research has identified novel eicosanoids like 5,6-trans-epoxyeicosatrienoic acid in the phospholipids of red blood cells, indicating the presence of these derivatives in cellular metabolism and potentially their roles in vasoregulation (Jiang et al., 2004).

Propriétés

Formule moléculaire |

C20H34O4 |

|---|---|

Poids moléculaire |

338.5 g/mol |

Nom IUPAC |

(5Z,8Z,11S,12R,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |

InChI |

InChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1 |

Clé InChI |

LRPPQRCHCPFBPE-LZXKBWHHSA-N |

SMILES isomérique |

CCCCC/C=C\C[C@H]([C@H](C/C=C\C/C=C\CCCC(=O)O)O)O |

SMILES |

CCCCC/C=CC[C@@H](O)[C@@H](O)C/C=CC/C=CCCCC(O)=O |

SMILES canonique |

CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |

Synonymes |

(±)11,12-DiHETrE |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)

![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)

![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)